(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

Catalog No.
S13584662
CAS No.
M.F
C7H10BrNOS
M. Wt
236.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

Product Name

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL

IUPAC Name

(3S)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

InChI

InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m0/s1

InChI Key

CUMWMSBCEWSCFP-LURJTMIESA-N

Canonical SMILES

C1=CSC(=C1Br)C(CCO)N

Isomeric SMILES

C1=CSC(=C1Br)[C@H](CCO)N

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromo-substituted thiophene ring. Its molecular formula is C7H10BrNOSC_7H_10BrNOS, with a molar mass of approximately 236.13 g/mol. The compound exhibits stereochemistry at the 3-position, which is significant for its biological activity and potential therapeutic applications. The presence of the thiophene moiety contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry.

The reactivity of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The amino and hydroxyl groups can participate in acid-base reactions, affecting solubility and reactivity in different pH environments.
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or amides, which are important in organic synthesis.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
  • Neuroprotective Effects: Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Enzyme Inhibition: Interaction studies have shown that this compound can inhibit specific enzymes, influencing metabolic pathways.

These biological activities warrant further investigation to elucidate the mechanisms involved and potential therapeutic uses.

The synthesis of (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves several steps:

  • Formation of the Thiophene Ring: Starting materials undergo cyclization to form the thiophene structure.
  • Bromination: The thiophene ring is brominated to introduce the bromo substituent at the desired position.
  • Amination: An amino group is introduced through nucleophilic substitution or reductive amination techniques.
  • Hydroxylation: A hydroxyl group is added, completing the synthesis of the target compound.

These methods allow for precise control over the structure and functionalization of the compound.

(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several applications across various fields:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activities.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in developing new materials with specific functionalities.

Interaction studies have shown that (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL can bind to specific enzymes and receptors, influencing their activity. These studies often involve:

  • Binding Affinity Assays: To determine how strongly the compound interacts with target proteins.
  • Kinetic Studies: To assess the impact on enzyme activity over time.
  • Molecular Docking Studies: To predict how the compound fits into active sites of enzymes or receptors.

These studies are crucial for determining the therapeutic potential of the compound and elucidating its mechanism of action.

Several compounds share structural similarities with (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(5-bromo(2-thienyl))propan-1-OLC7H10BrNOSC_7H_10BrNOSContains bromine instead of chlorine, affecting its reactivity and biological properties.
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-olC6H7ClOSC_6H_7ClOSFeatures a different substitution pattern on the thiophene ring, influencing its interaction profile.
(R)-3-amino-3-(5-chloro(2-thienyl))propan-1-OlC7H10ClNOSC_7H_10ClNOSAn enantiomer with potentially different biological activities due to stereochemical differences.

The unique combination of the amino group, hydroxyl group, and bromo-substituted thiophene ring in (3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL gives it distinctive properties that may not be present in similar compounds. Its specific stereochemistry also plays a significant role in its biological activity, making it an interesting target for further research in medicinal chemistry and pharmacology.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

234.96665 g/mol

Monoisotopic Mass

234.96665 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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